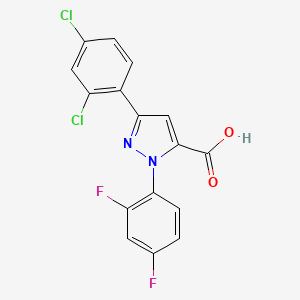![molecular formula C21H14BrCl2N5OS B12018482 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12018482.png)
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3,4-diclorofenil)acetamida es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas, incluidas las propiedades antibacterianas, antifúngicas y anticancerígenas . Este compuesto en particular se caracteriza por la presencia de un grupo bromofenil, un grupo piridinil y un grupo diclorofenil, lo que lo convierte en una molécula única y potencialmente valiosa para diversas aplicaciones científicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3,4-diclorofenil)acetamida típicamente involucra múltiples pasos:
S-Alquilación: El paso inicial involucra la S-alquilación de 4-(4-bromofenil)-5-fenil-4H-1,2,4-triazol-3-tiol en un medio alcalino con 2-bromo-1-feniletanona.
Reducción: La cetona resultante se reduce luego para formar el compuesto deseado.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores a gran escala para garantizar una producción consistente y de alto rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo bromofenil, potencialmente convirtiéndolo en un grupo fenil.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, especialmente en los grupos bromofenil y diclorofenil.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para facilitar las reacciones de sustitución.
Productos Mayores
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados fenil.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por sus actividades anticancerígenas y antiinflamatorias.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con varios objetivos moleculares y vías:
Actividad Antimicrobiana: El compuesto puede inhibir las enzimas bacterianas y fúngicas, interrumpiendo sus procesos metabólicos.
Actividad Anticancerígena: Puede interferir con la proliferación de células cancerosas al dirigirse a vías de señalización específicas e inducir la apoptosis.
Actividad Antiinflamatoria: El compuesto puede inhibir la producción de citocinas proinflamatorias, reduciendo la inflamación.
Comparación Con Compuestos Similares
Compuestos Similares
4-(4-bromofenil)-5-fenil-4H-1,2,4-triazol-3-tiol: Comparte el núcleo de triazol pero carece de los grupos piridinil y diclorofenil.
4-(3-(4-bromofenil)-5-(2,4-dimetoxi-fenil)-4,5-dihidro-1H-pirazol-1-il)bencensulfonamida: Otro derivado bromofenil con diferentes sustituyentes.
Unicidad
La unicidad de 2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3,4-diclorofenil)acetamida radica en su combinación de grupos bromofenil, piridinil y diclorofenil, que pueden conferir actividades biológicas y reactividad química distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C21H14BrCl2N5OS |
|---|---|
Peso molecular |
535.2 g/mol |
Nombre IUPAC |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C21H14BrCl2N5OS/c22-14-1-4-16(5-2-14)29-20(13-7-9-25-10-8-13)27-28-21(29)31-12-19(30)26-15-3-6-17(23)18(24)11-15/h1-11H,12H2,(H,26,30) |
Clave InChI |
CENLJQSPCLRAHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018401.png)

![3-(4-propoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12018404.png)



![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12018420.png)

![6-(3-bromophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12018428.png)


![ethyl 2-{2-(4-ethoxyphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12018457.png)
![Allyl 2-[3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12018465.png)
